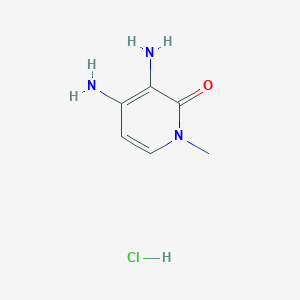![molecular formula C9H17N3O5 B13126411 (2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid](/img/structure/B13126411.png)
(2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid is a dipeptide composed of two amino acids: lysine and aspartic acid. This compound is of significant interest in the fields of biochemistry and molecular biology due to its role in protein synthesis and its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid typically involves the coupling of lysine and aspartic acid. This can be achieved through various peptide synthesis methods, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The reaction conditions often involve the use of coupling reagents such as carbodiimides (e.g., DCC or EDC) and protecting groups to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process includes multiple steps of deprotection and coupling, followed by purification methods such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: The carboxyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides or esters.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Carbodiimides (e.g., DCC, EDC) for amide bond formation, often in the presence of catalysts like N-hydroxysuccinimide (NHS).
Major Products
Oxidation: Oximes, nitroso derivatives.
Reduction: Alcohols.
Substitution: Amides, esters.
Aplicaciones Científicas De Investigación
(2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound in studying peptide bond formation.
Biology: Plays a role in protein synthesis and can be used to study enzyme-substrate interactions.
Medicine: Potential therapeutic applications in drug design and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques like HPLC.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymes involved in peptide bond formation, influencing various biochemical pathways. Its molecular structure allows it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]butanoic acid: Similar structure but with a shorter carbon chain.
(2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]hexanoic acid: Similar structure but with a longer carbon chain.
Uniqueness
(2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid is unique due to its specific combination of lysine and aspartic acid, which imparts distinct chemical and biological properties. Its ability to form stable peptide bonds and participate in various biochemical reactions makes it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C9H17N3O5 |
|---|---|
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C9H17N3O5/c10-5(8(14)15)2-1-3-12-7(13)4-6(11)9(16)17/h5-6H,1-4,10-11H2,(H,12,13)(H,14,15)(H,16,17)/t5-,6-/m0/s1 |
Clave InChI |
BUNXTVRSILMUMS-WDSKDSINSA-N |
SMILES isomérico |
C(C[C@@H](C(=O)O)N)CNC(=O)C[C@@H](C(=O)O)N |
SMILES canónico |
C(CC(C(=O)O)N)CNC(=O)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([1,1'-Biphenyl]-2-yl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thio)acetamide](/img/structure/B13126334.png)

![2-Chloro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B13126341.png)




![3-Methylbenzo[d]isoxazol-4-amine](/img/structure/B13126389.png)
![6-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)amino]hexanoic acid](/img/structure/B13126399.png)





